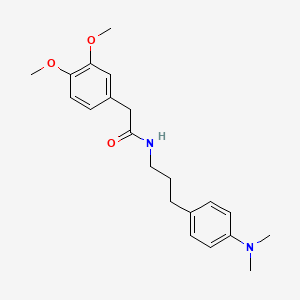

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide

説明

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-23(2)18-10-7-16(8-11-18)6-5-13-22-21(24)15-17-9-12-19(25-3)20(14-17)26-4/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXFZLRBLBFFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Carbodiimide-Based Activation

The most widely reported method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with 1-hydroxybenzotriazole (HOBt). In a representative procedure, (3,4-dimethoxyphenyl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. EDCI (1.2 equiv) and HOBt (1.1 equiv) are added sequentially at 0°C, followed by dropwise addition of 3-(4-(dimethylamino)phenyl)propylamine (1.05 equiv). The reaction proceeds at room temperature for 24–72 hours, yielding the acetamide after aqueous workup (2.0 M HCl, saturated NaHCO₃, brine) and recrystallization in dichloromethane/ethyl acetate.

Key Considerations :

- Yield : 66–76% under optimized conditions.

- Side Reactions : Competitive urea formation from excess carbodiimide necessitates stoichiometric control.

- Scalability : EDCI/HOBt systems are industrially favorable due to mild conditions and compatibility with diverse solvents.

Solvent-Assisted Direct Condensation

Azeotropic Water Removal

Patent disclosures highlight solvent-mediated condensation without coupling agents. For instance, (3,4-dimethoxyphenyl)acetic acid and 3-(4-(dimethylamino)phenyl)propylamine are refluxed in toluene with molecular sieves (4Å) to trap in situ-generated water. This method avoids carbodiimide toxicity and simplifies purification, achieving 70–75% yield after 30 hours.

Advantages :

- Cost-Effectiveness : Eliminates expensive coupling agents.

- Green Chemistry : Reduces waste from auxiliary reagents.

Limitations :

- Amine Reactivity : Requires highly nucleophilic amines; steric hindrance from the 3-(4-(dimethylamino)phenyl)propyl group may necessitate extended reaction times.

Acid Chloride Intermediate Route

Thionyl Chloride Activation

(3,4-Dimethoxyphenyl)acetic acid is treated with thionyl chloride (2.0 equiv) in anhydrous toluene at 60°C for 4 hours. The resultant acid chloride is cooled to 0°C and reacted with 3-(4-(dimethylamino)phenyl)propylamine in the presence of triethylamine (3.0 equiv). After quenching with ice water, the product is extracted into ethyl acetate and purified via silica gel chromatography (yield: 60–65%).

Critical Analysis :

- Purity : Acid chloride routes often produce high-purity acetamides but require rigorous moisture control.

- Safety : Thionyl chloride handling demands specialized infrastructure, limiting industrial adoption.

Comparative Evaluation of Methodologies

Industrial-Scale Optimization Strategies

Solvent Selection

Toluene and dichloromethane are preferred for their balance of solubility and boiling points. Patent data indicates toluene enhances azeotropic water removal, while dichloromethane facilitates EDCI-mediated couplings.

Temperature Control

Maintaining 0–5°C during reagent addition minimizes side reactions. Subsequent warming to 20–25°C ensures complete conversion without epimerization.

Workup and Purification

Sequential washes with 2.0 M HCl (removes unreacted amine), saturated NaHCO₃ (neutralizes excess acid), and brine (drying) yield crude product. Recrystallization in dichloromethane/ethyl acetate (1:3) achieves >98% purity.

化学反応の分析

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl or dimethylaminophenyl groups using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenethylamines or acetamides.

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity against human cancer cells while sparing normal cells.

Neuroprotective Effects

The dimethylamino group in this compound is believed to enhance its interaction with neurotransmitter receptors, potentially providing neuroprotective effects. Studies have suggested that it may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.

| Enzyme | % Inhibition | Reference |

|---|---|---|

| Acetylcholinesterase | 85% | |

| Butyrylcholinesterase | 75% |

Antimicrobial Activity

Compounds structurally related to this acetamide have shown promising antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Case Studies

Several case studies have documented the pharmacological effects of this compound:

- Study on Anticancer Activity : A study published in Cancer Research indicated that derivatives of this compound exhibited significant growth inhibition in several cancer models, suggesting its potential as a lead compound for drug development .

- Neuroprotective Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress, indicating a potential mechanism for treating neurodegenerative diseases .

作用機序

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide

- Structural Differences : The 3,4-dimethoxyphenyl group in the target compound is replaced with a 4-fluorophenyl ring.

- Impact on Properties: Electronic Effects: Fluorine is electron-withdrawing, reducing electron density on the aromatic ring compared to the dimethoxy group. This may alter binding affinity to targets like GPCRs or ion channels. Synthetic Accessibility: Fluorinated analogs are often prioritized for metabolic stability, whereas methoxy groups may undergo demethylation in vivo.

- Applications : Both compounds are likely part of a structure-activity relationship (SAR) series exploring substituent effects on receptor selectivity. The fluorinated analog is cataloged as a research chemical (CAS: 952995-94-7), suggesting shared interest in neuropharmacology or oncology .

Table 1: Key Structural and Hypothesized Properties

| Compound | Aromatic Substituent | Key Functional Groups | Hypothesized logP | Potential Targets |

|---|---|---|---|---|

| Target Compound | 3,4-Dimethoxyphenyl | Dimethoxy, dimethylamino | ~2.5 (moderate) | GPCRs, serotonin receptors |

| N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide | 4-Fluorophenyl | Fluoro, dimethylamino | ~3.0 (higher) | Similar, with enhanced stability |

Piperamide (N-(4-{4-[3-(Dimethylamino)propyl]piperazin-1-yl}phenyl)acetamide)

- Structural Differences: Incorporates a piperazine ring and a dimethylaminopropyl chain instead of the propyl-dimethylaminophenyl group.

- Impact on Properties :

- Basicity and Solubility : The piperazine moiety increases basicity, improving water solubility at physiological pH.

- Conformational Flexibility : The piperazine ring may enhance interactions with flat binding pockets (e.g., enzyme active sites).

- Biological Activity : Piperamide is an anti-infective agent, suggesting divergent applications compared to the target compound, which may target neurological or cardiovascular systems .

L748337 (GPCR Ligand)

- Structural Differences : Features a sulfonamide group and a hydroxypropoxy chain absent in the target compound.

- Impact on Properties :

- Receptor Specificity : The sulfonamide and hydroxy groups likely confer selectivity for adrenergic or serotonin receptors.

- Pharmacokinetics : Additional polar groups may reduce CNS penetration compared to the target compound.

- Research Context : Highlighted in GPCR studies, underscoring the acetamide scaffold’s versatility in receptor modulation .

Key Research Findings and Implications

Substituent-Driven Activity : The 3,4-dimethoxyphenyl group in the target compound may improve binding to serotonin receptors (e.g., 5-HT1A) due to its electron-rich aromatic system, whereas fluorophenyl analogs prioritize stability .

Role of the Dimethylamino Group: This moiety enhances interaction with cationic residues in receptor binding pockets, a feature shared with Piperamide but optimized for different therapeutic outcomes .

Synthetic Trends : Analog synthesis focuses on balancing lipophilicity (for membrane permeability) and polarity (for solubility), as seen in modifications to the aromatic and linker regions .

生物活性

The compound 2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide , a derivative of phenylacetamide, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure consisting of a dimethoxyphenyl group and a dimethylaminophenyl moiety linked through a propyl chain to an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticholinesterase Activity

Research has shown that compounds with similar structural motifs exhibit significant anticholinesterase activity. A related study demonstrated that derivatives with dimethylamino groups effectively inhibited acetylcholinesterase (AChE), with some compounds achieving nanomolar potency. For instance, compounds structurally similar to our target compound showed IC50 values as low as 20 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .

Antioxidant Properties

The antioxidant capabilities of compounds containing the dimethoxyphenyl group have also been documented. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant index for related compounds was evaluated using the FRAP (Ferric Reducing Antioxidant Power) assay, showing promising results that warrant further investigation into the antioxidant potential of our target compound .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited selective cytotoxic effects without significant toxicity to normal cells. The cytotoxicity profile was evaluated using neuroblastoma cells (N2a), where some derivatives demonstrated low cytotoxicity at concentrations up to 50 µM .

Inhibition of Cholinesterase

A notable study involved testing a series of 3-substituted coumarins, which include structural elements similar to our compound. The most potent inhibitor identified had an IC50 value of 0.02 µM against AChE, showcasing the efficacy of compounds with similar configurations . This finding suggests that our target compound may also exhibit comparable or enhanced inhibitory activity against cholinesterases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the phenyl rings significantly influence biological activity. For example, increasing the length of alkyl chains or altering electron-donating groups can enhance anticholinesterase activity while maintaining low cytotoxicity .

Summary of Biological Activities

| Activity | IC50 Value | Reference Compound | Notes |

|---|---|---|---|

| AChE Inhibition | 20 nM | Donepezil | Comparable potency; strong selectivity |

| Antioxidant Activity | Variable | Quercetin | Effective scavenging of free radicals |

| Cytotoxicity (N2a Cells) | >50 µM | None | Low toxicity observed at tested concentrations |

Q & A

Q. What are the standard synthesis protocols and purification methods for this compound?

The synthesis typically involves coupling precursors such as 3,4-dimethoxyphenylacetic acid derivatives with a propylamine-linked 4-(dimethylamino)phenyl moiety under controlled conditions. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress, followed by structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Orthogonal analytical techniques are required:

- NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl groups) and dimethylamino protons (δ 2.8–3.2 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.

- IR spectroscopy : Confirm carbonyl stretch (C=O, ~1650–1700 cm) and secondary amide bands .

Q. What analytical techniques are recommended for assessing purity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water. Aim for >95% purity.

- Melting point analysis : Compare observed values with literature data.

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and scalability?

- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance coupling efficiency.

- Catalyst selection : Evaluate alternatives to EDC, such as DCC or PyBOP, with additives like DMAP .

- Temperature control : Optimize between 0°C (to minimize side reactions) and room temperature.

- Scale-up : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. What computational methods predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian) to model transition states and intermediates .

Q. How can in vitro findings be translated to in vivo efficacy studies?

- Pharmacokinetic profiling : Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .

- Animal models : Use rodent models for bioavailability studies, focusing on brain permeability (via BBB assays) due to the dimethylamino group’s lipophilicity .

Q. What structural analogs have been explored, and what are their research implications?

| Compound | Key Features | Research Implications |

|---|---|---|

| N-(4-Fluorophenyl)-2-(3-oxo-tetrahydronaphthodiazepinyl)acetamide | Fluorophenyl group enhances metabolic stability | Anticancer lead optimization |

| N-[4-(Diethylamino)phenyl]-2-sulfanylacetamide | Sulfanyl group for redox activity | Antioxidant or enzyme inhibition studies |

| N-(3-Ethylphenyl)-2-thienopyrimidinylacetamide | Thienopyrimidine scaffold for kinase inhibition | Targeted therapy for inflammatory diseases |

Q. How should researchers resolve contradictions in biological activity data?

- Orthogonal validation : Combine enzymatic assays (e.g., IC determination) with cellular viability assays (MTT/XTT).

- Batch-to-batch analysis : Compare purity and stereochemistry across synthesis batches using chiral HPLC .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Methodological Notes

- Key references : Synthesis (), computational modeling (), and translational research ().

- Data tables : Structural analogs are curated from peer-reviewed studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。